molecular formula C18H30OSi B14383023 2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one CAS No. 88564-23-2

2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one

Cat. No.: B14383023
CAS No.: 88564-23-2
M. Wt: 290.5 g/mol
InChI Key: MCILTHRFFLEKFT-UHFFFAOYSA-N
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Description

2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with butyl, cyclobutylidene, and trimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use cyclohexenone as a starting material, which undergoes a series of reactions including alkylation, silylation, and cyclization to introduce the butyl, cyclobutylidene, and trimethylsilyl groups respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations. The exact methods can vary depending on the scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, altering their activity, or participating in chemical reactions that modify biological pathways. The exact pathways involved can vary based on the context of its use and the specific properties of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one include other substituted cyclohexenes and cyclohexanones, such as:

  • Cyclohexenone
  • Cyclohexanone
  • 2-Butylcyclohexanone

Uniqueness

What sets this compound apart is its specific combination of substituents, which confer unique chemical properties and reactivity

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

88564-23-2

Molecular Formula

C18H30OSi

Molecular Weight

290.5 g/mol

IUPAC Name

2-butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one

InChI

InChI=1S/C18H30OSi/c1-5-6-11-15-16(12-8-13-17(15)19)18(20(2,3)4)14-9-7-10-14/h5-13H2,1-4H3

InChI Key

MCILTHRFFLEKFT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(CCCC1=O)C(=C2CCC2)[Si](C)(C)C

Origin of Product

United States

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